molecular formula C24H23Cl2N3O B1671998 GP 2A CAS No. 919077-81-9

GP 2A

Cat. No.: B1671998
CAS No.: 919077-81-9
M. Wt: 440.4 g/mol
InChI Key: SPEFJYZGXZENAF-UHFFFAOYSA-N
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Description

GP 2A is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its tricyclic pyrazole core, which is substituted with a cyclohexyl group, two chlorine atoms, and a methyl group. It has been studied for its potential biological activities, particularly as a cannabinoid receptor agonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP 2A typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of Substituents: The introduction of the cyclohexyl, dichlorophenyl, and methyl groups is carried out through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

    Final Coupling and Purification: The final step involves coupling the substituted indeno[1,2-c]pyrazole core with the carboxamide group. This step may require the use of coupling agents and purification techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

GP 2A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups, allowing for the creation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It has been investigated for its potential biological activities, particularly as a cannabinoid receptor agonist. Studies have shown that it can modulate the activity of cannabinoid receptors, which are involved in various physiological processes.

    Medicine: The compound’s ability to interact with cannabinoid receptors makes it a potential candidate for the development of new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.

    Industry: In the industrial sector, the compound can be used as a building block for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of GP 2A involves its interaction with cannabinoid receptors, particularly the CB2 receptor. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways. This activation leads to various physiological effects, such as modulation of pain perception and inflammation. The molecular targets and pathways involved include the phosphorylation of ERK1/2 and changes in the activity of microglial cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2’,4’-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: This compound is structurally similar and also acts as a cannabinoid receptor agonist.

    1-(2’,4’-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: Another analog with similar biological activity.

Uniqueness

GP 2A is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This unique structure contributes to its distinct binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEFJYZGXZENAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582457
Record name N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919077-81-9
Record name N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxylic acid
GP 2A
Reactant of Route 2
GP 2A
ethyl 1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxylate
GP 2A
Reactant of Route 4
GP 2A
Reactant of Route 5
GP 2A
Reactant of Route 6
GP 2A

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